molecular formula C14H19N3O B4875298 2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile

2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No.: B4875298
M. Wt: 245.32 g/mol
InChI Key: AEURNAMNFNXJID-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile, also known as DMAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce pain and inflammation, as well as improve locomotor activity and cognitive function. This compound has also been shown to have a protective effect on the liver, reducing the risk of liver damage caused by certain toxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile in lab experiments is its relatively low cost and easy availability. This compound is also stable under a wide range of conditions, making it a versatile compound that can be used in a variety of experiments. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Another area of interest is the use of this compound in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile can be synthesized through a multistep reaction process that involves the condensation of 2,2-dimethylpropanoic acid with 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of acrylonitrile. The reaction is typically carried out under reflux conditions using a suitable solvent such as ethanol or methanol.

Scientific Research Applications

2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile has been studied extensively for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been used as a herbicide to control the growth of weeds in crops. In materials science, this compound has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and mechanical strength.

Properties

IUPAC Name

(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-6-17-10(2)12(9-16-17)7-11(8-15)13(18)14(3,4)5/h7,9H,6H2,1-5H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEURNAMNFNXJID-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C(C#N)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C(\C#N)/C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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